Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological effects.
Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Uniqueness
Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. These modifications can affect its binding affinity, selectivity, and overall therapeutic profile.
Properties
Molecular Formula |
C27H29NO6 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29NO6/c1-6-32-26(30)22-17(4)28-18(5)23(27(31)33-7-2)24(22)19-12-14-21(15-13-19)34-25(29)20-10-8-16(3)9-11-20/h8-15,24,28H,6-7H2,1-5H3 |
InChI Key |
YUKVRZGXYKBUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(=O)OCC)C)C |
Origin of Product |
United States |
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